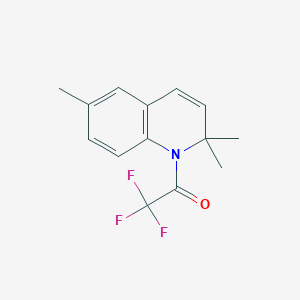
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, particularly due to its antimicrobial, antimalarial, and anti-inflammatory properties . The presence of the trifluoroacetyl group in this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antimalarial activity .
Comparison with Similar Compounds
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be compared with other similar compounds, such as:
Ethoxyquin: Another quinoline derivative used as an antioxidant in food preservation.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an industrial antioxidant in rubber technologies.
The uniqueness of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
828938-83-6 |
|---|---|
Molecular Formula |
C14H14F3NO |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO/c1-9-4-5-11-10(8-9)6-7-13(2,3)18(11)12(19)14(15,16)17/h4-8H,1-3H3 |
InChI Key |
VVIKNAXVRWWEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















